4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid is a complex organic compound that features a fluorine atom, a pyridine ring, and a sulfamoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative and the pyridine derivative. One common method involves the reaction of 4-fluorobenzoic acid with pyridine-3-methanol in the presence of a sulfamoylating agent such as chlorosulfonic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the sulfamoyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-{[(pyridin-2-yl)methyl]sulfamoyl}benzoic acid
- 4-Fluoro-3-{[(pyridin-4-yl)methyl]sulfamoyl}benzoic acid
- 4-Chloro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid
Uniqueness
4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid is unique due to the specific positioning of the fluorine atom and the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H11FN2O4S |
---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
4-fluoro-3-(pyridin-3-ylmethylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C13H11FN2O4S/c14-11-4-3-10(13(17)18)6-12(11)21(19,20)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2,(H,17,18) |
InChI Key |
ZQOHNAZSGUOVTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.